molecular formula C18H16N2O5S B2523063 N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide CAS No. 919862-78-5

N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide

Cat. No.: B2523063
CAS No.: 919862-78-5
M. Wt: 372.4
InChI Key: CRXXFIOJMPREOF-UHFFFAOYSA-N
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Description

N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide typically involves multi-step organic reactions. The initial step often includes the formation of the isoindolinone core, followed by the introduction of the isopropylsulfonyl group and the benzamide moiety. Common reagents used in these reactions include phthalic anhydride, isopropylsulfonyl chloride, and benzoyl chloride. The reaction conditions usually involve the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to altered cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dioxoisoindolin-4-yl)-3-(methylsulfonyl)benzamide
  • N-(1,3-dioxoisoindolin-4-yl)-3-(ethylsulfonyl)benzamide
  • N-(1,3-dioxoisoindolin-4-yl)-3-(propylsulfonyl)benzamide

Uniqueness

N-(1,3-dioxoisoindolin-4-yl)-3-(isopropylsulfonyl)benzamide is unique due to its specific isopropylsulfonyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

N-(1,3-dioxoisoindol-4-yl)-3-propan-2-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O5S/c1-10(2)26(24,25)12-6-3-5-11(9-12)16(21)19-14-8-4-7-13-15(14)18(23)20-17(13)22/h3-10H,1-2H3,(H,19,21)(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXXFIOJMPREOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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